3,3-Dimethyl-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]butan-1-one
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Overview
Description
3,3-Dimethyl-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]butan-1-one is a complex organic compound with a unique structure that includes a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]butan-1-one involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Derivative: Starting with 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid, the pyridine derivative is synthesized through addition, oximization, and esterification reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate amines and aldehydes.
Final Coupling: The final step involves coupling the pyridine and piperidine derivatives under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine or piperidine derivatives.
Scientific Research Applications
3,3-Dimethyl-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, known for their diverse biological activities.
Indole Derivatives: Compounds with an indole nucleus, widely studied for their antiviral, anticancer, and antimicrobial properties.
Uniqueness
3,3-Dimethyl-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]butan-1-one is unique due to its specific structural features, including the trifluoromethyl group and the combination of pyridine and piperidine rings. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
3,3-dimethyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F3N3O/c1-18(2,3)12-17(26)25-9-6-14(7-10-25)13-24(4)16-11-15(5-8-23-16)19(20,21)22/h5,8,11,14H,6-7,9-10,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUKWYQCTMOHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)CN(C)C2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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